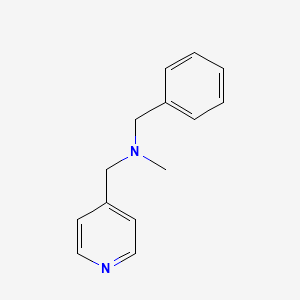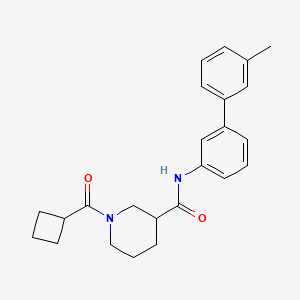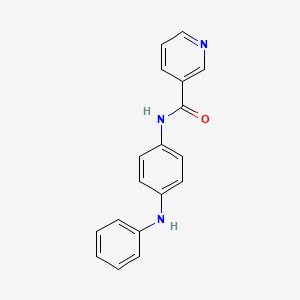
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. MPMP is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
Mécanisme D'action
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine acts as a selective and potent agonist of the TAAR1 receptor, which is expressed in the brain and other tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in a variety of neurological disorders. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, this compound has been shown to increase cAMP levels in the brain, which is a second messenger that is involved in a variety of cellular processes. This compound has also been shown to increase locomotor activity in animal models, which is consistent with its effects on dopamine and serotonin neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine as a research tool is its selectivity and potency as a TAAR1 agonist. This allows researchers to study the specific effects of TAAR1 activation in the brain without the confounding effects of other neurotransmitter systems. However, one limitation of this compound is its potential to induce hyperthermia and motor dysfunction in animal models at high doses. Careful dosing and monitoring is necessary to avoid these side effects.
Orientations Futures
There are several future directions for research on N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine and TAAR1 agonists. One direction is to investigate the potential therapeutic applications of TAAR1 agonists in neurological disorders such as schizophrenia and depression. Another direction is to elucidate the downstream signaling pathways of TAAR1 activation in the brain. Finally, the development of more selective and potent TAAR1 agonists may lead to the development of novel therapeutics for neurological disorders.
Méthodes De Synthèse
The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine involves the reaction of N-methyl-4-pyridinemethanamine with benzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. The synthesis of this compound has been well-established in the literature and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been studied for its potential therapeutic applications in a variety of neurological disorders, including schizophrenia, depression, and drug addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in these disorders. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Propriétés
IUPAC Name |
N-methyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLUSHTNIEUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one](/img/structure/B6140705.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6140716.png)
![1-(3-methoxybenzyl)-N-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinamine](/img/structure/B6140718.png)
![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6140729.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6140778.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)